molecular formula C6H15N B117675 Dipropylamine CAS No. 142-84-7

Dipropylamine

Cat. No.: B117675
CAS No.: 142-84-7
M. Wt: 101.19 g/mol
InChI Key: WEHWNAOGRSTTBQ-UHFFFAOYSA-N
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Description

Dipropylamine is an organic compound with the chemical formula (CH₃CH₂CH₂)₂NH. It is classified as a secondary amine and appears as a colorless liquid with a characteristic “fishy” odor. This compound is known for its use as a precursor in the synthesis of various herbicides, such as trifluralin, oryzalin, and vernolate .

Mechanism of Action

Dipropylamine is an organic compound with the formula (CH3CH2CH2)2NH. It is classified as a secondary amine and is a colorless liquid with a “fishy” odor .

Target of Action

This compound is primarily used as a precursor to various herbicides such as trifluralin, oryzalin, and vernolate . These herbicides are the primary targets of this compound, and they play a crucial role in controlling the growth of unwanted plants in agricultural fields.

Biochemical Pathways

For example, trifluralin, one of the herbicides synthesized from this compound, inhibits cell division and growth in the root tips of plants .

Result of Action

The primary result of this compound’s action is the synthesis of herbicides that inhibit the growth of unwanted plants. The specific molecular and cellular effects would depend on the particular herbicide synthesized. For example, trifluralin inhibits microtubule formation, disrupting cell division and leading to the death of the plant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other chemicals can affect its reactivity and the efficiency of herbicide synthesis. Furthermore, the effectiveness of the resulting herbicide can be influenced by environmental conditions such as soil type, rainfall, and the specific types of plants present .

Chemical Reactions Analysis

Dipropylamine undergoes various types of chemical reactions:

    Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can undergo substitution reactions with halides to form N-substituted derivatives.

    Common Reagents and Conditions: Common reagents include hydrogen, halides, and oxidizing agents. Conditions vary depending on the specific reaction but often involve elevated temperatures and pressures.

    Major Products: Major products formed from these reactions include primary amines, nitroso compounds, and N-substituted derivatives.

Properties

IUPAC Name

N-propylpropan-1-amine
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InChI

InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3
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InChI Key

WEHWNAOGRSTTBQ-UHFFFAOYSA-N
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Canonical SMILES

CCCNCCC
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Molecular Formula

C6H15N
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DSSTOX Substance ID

DTXSID2025185
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Molecular Weight

101.19 g/mol
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Physical Description

Dipropylamine appears as a clear colorless liquid with an ammonia-like odor. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an odor of ammonia; [Merck Index]
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Boiling Point

228.9 °F at 760 mmHg (NTP, 1992), 109.3 °C
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Flash Point

45 °F (USCG, 1999), 63 °F (17 °C) (open cup), 7 °C (closed cup)
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Solubility

Soluble (>=10 mg/ml) (NTP, 1992), Miscible in ether, very soluble in acetone, soluble in ethanol, In water, 3.51X10+4 mg/L at 25 °C
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Density

0.738 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.738 at 20 °C/4 °C, Bulk density = 6.1 lb/gal, Saturated liquid density= 46.010 lb/cu ft @ 70 °C, Saturated vapor density= 0.00771 lb/cu ft @ 70 °C
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Vapor Density

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.49 (air= 1)
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Vapor Pressure

20.1 [mmHg], 20.1 mm Hg at 25 °C
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Mechanism of Action

When administered ip to rats, dipropylamine was a moderate inhibitor of liver monoamine oxidase activity. Possible relations between effects of alkylamines on MAO activity and changes in serotonin metabolism discussed.
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Color/Form

Colorless liquid, Water-white liquid

CAS No.

142-84-7
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Melting Point

-39.3 °F (NTP, 1992), -63 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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